REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[N:5]1[CH2:6][c:7]2[c:8]([nH:9][c:10]3[cH:11][cH:12][c:13]([CH3:16])[cH:14][c:15]23)[CH2:17][CH2:18]1.[CH3:19][c:20]1[n:21][cH:22][c:23]([CH:26]=[CH2:27])[cH:24][cH:25]1.[CH3:30][N:31]1[CH2:32][CH2:33][CH2:34][C:35]1=[O:36].[K+:29].[OH-:28]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[N:5]1[CH2:6][c:7]2[c:8]([n:9]([CH2:27][CH2:26][c:23]3[cH:22][n:21][c:20]([CH3:19])[cH:25][cH:24]3)[c:10]3[cH:11][cH:12][c:13]([CH3:16])[cH:14][c:15]23)[CH2:17][CH2:18]1
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Name
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CCCCN1CCc2[nH]c3ccc(C)cc3c2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN1CCc2[nH]c3ccc(C)cc3c2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc(C)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCCCN1CCc2c(c3cc(C)ccc3n2CCc2ccc(C)nc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |